molecular formula C19H25N3O2 B4429952 N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4429952
M. Wt: 327.4 g/mol
InChI Key: OQZGICKGZCGUDL-UHFFFAOYSA-N
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Description

"N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide" is a chemical compound that has been studied in various contexts, primarily focusing on its interactions with biological receptors and its potential use in medicinal chemistry.

Synthesis Analysis

Synthesis of similar compounds typically involves multiple steps, including reactions such as benzoylation, alkylation, and cyclization. The synthesis process often targets the optimization of yield and purity, and may include novel methods or modifications to existing synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds like "this compound" is often analyzed using techniques such as X-ray crystallography, NMR, and spectral data analysis. These studies provide insights into the stereochemistry, bonding, and electronic properties of the molecule.

Chemical Reactions and Properties

Compounds in this class can exhibit various chemical reactions and interactions, particularly with biological receptors. They may show selective affinity towards certain receptors, indicating potential for therapeutic applications. The chemical properties, such as solubility, stability, and reactivity, are crucial for their potential use in pharmaceuticals.

Physical Properties Analysis

Physical properties like melting point, boiling point, solubility, and molecular weight are important for understanding the compound's behavior in different environments. These properties are determined using standard laboratory techniques and are essential for handling and formulation purposes.

Chemical Properties Analysis

The chemical properties include the compound's reactivity, stability, and interactions with other molecules. These properties are influenced by the molecular structure and are key to understanding the compound's potential applications in chemical and pharmaceutical contexts.

  • Shim et al., 2002 - Discusses molecular interactions of a similar compound with cannabinoid receptors.
  • Sugimoto et al., 1990 - Explores synthesis and anti-acetylcholinesterase activity of piperidine derivatives.
  • Brown-Proctor et al., 1999 - Provides insights into synthesis and evaluation of a related compound for acetylcholinesterase inhibition.
  • Bromidge et al., 2010 - Discusses design and synthesis of novel tricyclic benzoxazines, relevant to similar compounds.

Mechanism of Action

N-(1-Benzyl-4-piperidinyl) compounds often act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Safety and Hazards

These compounds can be harmful if swallowed and may cause skin and eye irritation . They are intended for research and forensic applications .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-17-18(14(2)24-21-17)19(23)20-16-9-11-22(12-10-16)13-15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGICKGZCGUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
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N-(1-benzyl-4-piperidinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

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